Ethyl 6-(5-fluoro-2-methylphenyl)picolinate
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Overview
Description
Ethyl 6-(5-fluoro-2-methylphenyl)picolinate is a chemical compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . It is a derivative of picolinic acid, where the ethyl ester group is attached to the 6-position of the picolinic acid ring, and a 5-fluoro-2-methylphenyl group is attached to the 6-position of the phenyl ring . This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate typically involves the esterification of 6-(5-fluoro-2-methylphenyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(5-fluoro-2-methylphenyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(5-fluoro-2-methylphenyl)picolinate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The presence of the fluorine atom enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-chloro-2-methylphenyl)picolinate
- Ethyl 6-(5-bromo-2-methylphenyl)picolinate
- Ethyl 6-(5-iodo-2-methylphenyl)picolinate
Uniqueness
Ethyl 6-(5-fluoro-2-methylphenyl)picolinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties . The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity for certain molecular targets, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-3-19-15(18)14-6-4-5-13(17-14)12-9-11(16)8-7-10(12)2/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMDBXWPCQSFDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716702 |
Source
|
Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-37-2 |
Source
|
Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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